molecular formula C15H18N2O5S2 B6007946 diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate

diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B6007946
M. Wt: 370.4 g/mol
InChI Key: YHHKGTMMDCCQAS-UHFFFAOYSA-N
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Description

Diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate typically involves multiple steps, starting with the formation of the thiazolidinone core. One common approach is the reaction of thiazolidine with appropriate carbonyl compounds under acidic or basic conditions to form the thiazolidinone ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced thiazolidinone derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrole or thiazolidinone rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of the thiazolidinone ring.

  • Reduction Products: Reduced forms of the thiazolidinone ring.

  • Substitution Products: Substituted pyrrole and thiazolidinone derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological activities of diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate include antiviral, anti-inflammatory, and anticancer properties. It has been studied for its potential use in developing new therapeutic agents.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • Thiazolidinone Derivatives: Other thiazolidinone derivatives with similar structural features.

  • Pyrrole Derivatives: Compounds containing the pyrrole ring with varying substituents.

Uniqueness: Diethyl 2,5-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-1H-pyrrole-3,4-dicarboxylate stands out due to its specific combination of functional groups and its potential biological activities. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

diethyl 2,5-dimethyl-1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrole-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S2/c1-5-21-13(19)11-8(3)16(17-10(18)7-24-15(17)23)9(4)12(11)14(20)22-6-2/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHKGTMMDCCQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)N2C(=O)CSC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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